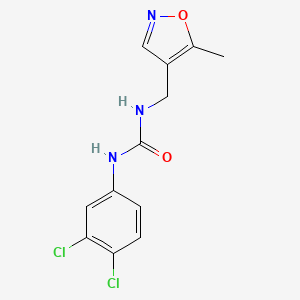

1-(3,4-Dichlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-Dichlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea, also known as DMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMC is a urea derivative that exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Wissenschaftliche Forschungsanwendungen

Urea Biosensors

Urea biosensors have seen significant advancements, particularly in detecting and quantifying urea concentration. Urea is an organic compound that plays a crucial role in the human body as an end product of nitrogen metabolism. Its concentration levels are vital for diagnosing various diseases, including kidney and urinary tract disorders. Recent studies have focused on using different materials for enzyme immobilization in urea biosensors, aiming to enhance their sensitivity and specificity. These materials include nanoparticles, conducting polymers, and carbon materials, which have shown promise in improving the performance of urea biosensors (S. Botewad et al., 2021).

Electrochemical Technology

The application of urea in electrochemical technology, especially in room-temperature haloaluminate ionic liquids (RTILs), has been explored for electroplating and energy storage. The incorporation of urea into RTILs has facilitated easier handling and application of these materials in various electrochemical processes. This advancement has the potential to impact significantly the fields of electroplating and energy storage, contributing to the development of more efficient and sustainable technologies (T. Tsuda et al., 2017).

Urease Inhibitors

The study of urease inhibitors has been vital in developing treatments for gastric and urinary tract infections. Urease, the enzyme that catalyzes the hydrolysis of urea, plays a significant role in infections caused by certain bacteria. Research has focused on various urease inhibitors, including urea derivatives, which could serve as potential drugs. Despite the clinical use of some inhibitors, there's an ongoing need for new compounds with fewer side effects and improved efficacy (Paulina Kosikowska & Łukasz Berlicki, 2011).

Slow Release Fertilizers

Ureaform, a condensation product of urea and formaldehyde, has been evaluated as a slow-release fertilizer. This application is crucial for improving fertility management and reducing pollution from agricultural runoff. The slow release of nitrogen from ureaform fertilizers supports sustainable agricultural practices by providing plants with a consistent nutrient supply and minimizing environmental impact (A. Alexander & H. Helm, 1990).

Hydrogen Carrier

Urea has been explored as a potential hydrogen carrier for fuel cells. Its stability, non-toxicity, and ease of transport and storage make urea an attractive option for sustainable energy supply. Research has indicated that urea could play a significant role in the future hydrogen economy, offering a solution for safe and efficient hydrogen storage and transport (A. Rollinson et al., 2011).

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2/c1-7-8(6-16-19-7)5-15-12(18)17-9-2-3-10(13)11(14)4-9/h2-4,6H,5H2,1H3,(H2,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNUKOXIPSAFGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-{[2-(4-hydroxypiperidin-1-yl)phenyl]amino}acetamide](/img/structure/B2883407.png)

![3-methyl-N-(2-oxothiolan-3-yl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2883408.png)

![Ethyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2883419.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2883420.png)

![2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B2883421.png)

![2-[(2-ethylphenyl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2883422.png)

![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2883423.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2883426.png)

![N-[(Z)-(2-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2883428.png)